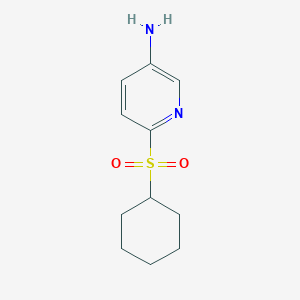

6-(Cyclohexylsulfonyl)pyridin-3-amine

Description

Contextualization within Pyridine (B92270) Heterocyclic Chemistry

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, structurally related to benzene. wikipedia.org This nitrogen atom fundamentally alters the electronic properties of the ring, making it electron-deficient compared to benzene. wikipedia.orgnih.gov This electron-withdrawing nature makes the pyridine ring less reactive towards electrophilic aromatic substitution, which typically occurs at the 3-position, and more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. nih.govnumberanalytics.com

The pyridine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. nih.govnumberanalytics.com The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets like enzymes and receptors. nih.gov This ability to participate in hydrogen bonding can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov The planarity of the aromatic ring also facilitates π–π stacking interactions with biological macromolecules. nih.gov

Structural Features and Functional Group Significance

| Physicochemical Properties of 6-(Cyclohexylsulfonyl)pyridin-3-amine | |

| CAS Number | 72617-86-8 chemscene.combldpharm.com |

| Molecular Formula | C₁₁H₁₆N₂O₂S chemscene.com |

| Molecular Weight | 240.32 g/mol chemscene.com |

The amine group (-NH₂) at the 3-position is an electron-donating group. In the context of the electron-deficient pyridine ring, this group can modulate the ring's reactivity. It also serves as a critical site for further chemical modification, allowing for the synthesis of a diverse library of derivatives through reactions like acylation, alkylation, or sulfonylation. wikipedia.org The amine group can also act as a hydrogen bond donor, complementing the hydrogen bond acceptor capability of the pyridine nitrogen.

The cyclohexylsulfonyl group (-SO₂-C₆H₁₁) at the 6-position is a bulky, non-planar, and strongly electron-withdrawing substituent. The sulfonyl functional group is a key pharmacophore found in a wide array of therapeutic agents, most notably the sulfonamide antibiotics. nih.govnih.gov It is known for its chemical stability and its ability to act as a hydrogen bond acceptor. nih.govresearchgate.net The presence of this group can influence the molecule's solubility, metabolic stability, and ability to bind to target proteins. The attached cyclohexyl ring adds lipophilicity, which can affect the molecule's ability to cross cell membranes.

| Functional Group | Significance in Molecular Structure |

| Pyridine Ring | Aromatic core, provides a rigid scaffold, nitrogen atom acts as a hydrogen bond acceptor and base. nih.govnumberanalytics.com |

| Amine Group (-NH₂) at C3 | Hydrogen bond donor, a key site for synthetic modification, modulates electronic properties of the ring. wikipedia.org |

| Cyclohexylsulfonyl Group (-SO₂-C₆H₁₁) at C6 | Strong electron-withdrawing group, hydrogen bond acceptor, enhances metabolic stability, cyclohexyl moiety increases lipophilicity. nih.govresearchgate.net |

Overview of Research Trajectories for Sulfonyl- and Amine-Containing Pyridine Derivatives

Research into pyridine derivatives containing both sulfonyl and amine functionalities is an active area, primarily driven by the search for new therapeutic agents. The combination of these functional groups offers a versatile platform for generating molecules with a wide range of biological activities.

One notable research trajectory is the development of novel antibacterial agents. For instance, studies have explored sulfonylpyridine derivatives as potential anti-chlamydia agents. nih.govbohrium.com In this context, researchers synthesized a series of sulfonylpyridine molecules and evaluated their ability to inhibit the growth of Chlamydia trachomatis, identifying lead compounds that showed promising and selective activity. nih.govbohrium.com

Another significant area of research involves the development of enzyme inhibitors. The sulfonamide group is a well-established feature in inhibitors of enzymes such as carbonic anhydrases and proteases. nih.gov Pyridine-based sulfonamides have been investigated as inhibitors for various targets. For example, complex sulfonamides based on a pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in a range of diseases, including neurodegenerative conditions. nih.gov

Furthermore, the structural motifs present in this compound are found in compounds explored for their activity against various other biological targets. The strategic placement of amine and sulfonyl groups on a pyridine core allows for fine-tuning of the molecule's steric and electronic properties to achieve specific interactions with a target active site, leading to research in areas such as anticancer and anti-inflammatory agents. nih.gov The synthesis of diverse libraries of such compounds remains a key strategy in modern drug discovery programs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-6-7-11(13-8-9)16(14,15)10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUBTQYBOIZFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Cyclohexylsulfonyl Pyridin 3 Amine

Strategic Synthesis of the Core Scaffold

The construction of the 6-(cyclohexylsulfonyl)pyridin-3-amine core involves the strategic introduction of the cyclohexylsulfonyl and amino moieties onto the pyridine (B92270) ring. This is typically achieved through a multi-step synthesis starting from readily available pyridine derivatives.

Precursor Synthesis and Functionalization

A common precursor for the synthesis of 6-substituted pyridin-3-amines is 2-chloro-5-nitropyridine. This starting material allows for sequential nucleophilic aromatic substitution at the 2-position and subsequent reduction of the nitro group to an amine.

Alternatively, 3-aminopyridine (B143674) can be utilized as a starting point. Diazotization of the amino group followed by a Sandmeyer-type reaction can introduce a sulfonyl chloride group, which can then be reacted with a suitable cyclohexyl nucleophile. However, this route can be challenging due to the potential for side reactions.

A plausible synthetic approach commences with the reaction of 2,5-dichloropyridine (B42133) with cyclohexanethiol (B74751) in the presence of a base, such as sodium hydride, to yield 2-(cyclohexylthio)-5-chloropyridine. The thioether is then oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent amination at the 5-position can be achieved through various methods, including Buchwald-Hartwig amination or nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent under high pressure and temperature.

Key Reaction Steps for Introducing Cyclohexylsulfonyl and Amino Moieties

The introduction of the cyclohexylsulfonyl group is a critical step. One effective method involves the reaction of a halogenated pyridine, such as 2-chloropyridine, with a cyclohexylsulfinate salt in the presence of a copper catalyst. This approach offers good yields and functional group tolerance.

Another key transformation is the introduction of the amino group at the 3-position. Starting from a 3-halopyridine derivative, a palladium-catalyzed cross-coupling reaction with an amine equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, is a widely used method. Alternatively, direct amination of a 3-unsubstituted pyridine can be achieved through Chichibabin-type reactions, although regioselectivity can be a challenge.

A strategic sequence for the synthesis of this compound could involve the initial sulfonylation of a suitable pyridine precursor, followed by the introduction of the amino group. For instance, 2-bromopyridine (B144113) could be reacted with potassium cyclohexylsulfinate under palladium catalysis to afford 2-(cyclohexylsulfonyl)pyridine. Subsequent nitration at the 5-position followed by reduction would yield the desired product.

Optimization of Synthetic Routes and Reaction Conditions

The optimization of synthetic routes for pyridyl sulfones focuses on improving yields, reducing reaction times, and enhancing regioselectivity. In the case of nucleophilic aromatic substitution reactions to introduce the sulfonyl group, the choice of solvent, base, and temperature plays a crucial role. Polar aprotic solvents like DMF or DMSO are often preferred.

For palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand and catalyst system is paramount. Ligands such as Xantphos or DavePhos have been shown to be effective in the amination of pyridyl halides. Microwave-assisted synthesis has also emerged as a valuable tool to accelerate these reactions and improve yields.

The table below summarizes key reaction parameters that can be optimized for the synthesis of this compound.

| Reaction Step | Key Parameters to Optimize | Typical Conditions |

| Sulfonylation | Catalyst, Ligand, Base, Solvent, Temperature | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C |

| Amination | Catalyst, Ligand, Amine Source, Base, Solvent | Pd₂(dba)₃, BINAP, NH₃ (gas), NaOtBu, Toluene |

| Nitro Group Reduction | Reducing Agent, Catalyst, Solvent, Temperature | H₂, Pd/C, Ethanol, Room Temperature |

Derivatization and Functionalization Strategies

The this compound scaffold presents multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives.

Modifications of the Pyridine Ring System

The amino group at the 3-position is a versatile handle for various functionalizations. It can undergo acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to yield sulfonamides. The amino group can also be a directing group for electrophilic aromatic substitution on the pyridine ring, although the electron-withdrawing nature of the sulfonyl group at the 6-position deactivates the ring towards such reactions.

The pyridine nitrogen can be N-oxidized using reagents like m-CPBA, which can alter the electronic properties of the ring and facilitate further reactions. The resulting N-oxide can then be subjected to nucleophilic attack at the 2- and 6-positions.

The table below outlines potential derivatization reactions on the pyridine ring.

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(6-(Cyclohexylsulfonyl)pyridin-3-yl)acetamide |

| Sulfonylation | Methanesulfonyl chloride | N-(6-(Cyclohexylsulfonyl)pyridin-3-yl)methanesulfonamide |

| Alkylation | Methyl iodide | 6-(Cyclohexylsulfonyl)-N-methylpyridin-3-amine |

| N-Oxidation | m-CPBA | This compound 1-oxide |

Functionalization of the Cyclohexylsulfonyl Group

While the cyclohexylsulfonyl group is generally stable, modifications to the cyclohexyl ring can be envisioned. If a precursor with a functionalized cyclohexyl ring is used in the synthesis, a variety of derivatives can be accessed. For example, using a cyclohexenol-derived sulfinate would introduce a hydroxyl group that could be further functionalized.

Direct functionalization of the cyclohexyl ring after the formation of the core scaffold is more challenging due to the lack of reactive sites. However, radical-based C-H activation methods could potentially be employed to introduce new functional groups, although selectivity might be an issue.

Reactions of the Pyridin-3-amine Moiety (e.g., acylation, alkylation, reductive amination, diazotization)

The pyridin-3-amine moiety of this compound contains a primary aromatic amino group, which is a versatile functional handle for a variety of chemical transformations. These reactions allow for the introduction of diverse substituents, enabling the synthesis of a wide range of derivatives.

Acylation: The primary amine is readily acylated by reacting with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine. This reaction yields the corresponding amide derivatives. Microwave-assisted methods have been shown to be effective for the acylation of similar amino-heterocyclic systems, often leading to reduced reaction times and improved yields. nih.gov A diacylated intermediate may form, which can be selectively deacylated to the desired mono-amide product. nih.gov

Alkylation: The nucleophilic amino group can undergo N-alkylation. Direct alkylation with alkyl halides can be challenging and may lead to mixtures of mono- and di-alkylated products. A more controlled and widely used method is reductive amination.

Reductive Amination: This powerful reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, and catalytic hydrogenation over palladium or platinum being common choices. wikipedia.orgacsgcipr.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective but poses toxicity risks, while sodium triacetoxyborohydride is milder and often preferred despite its lower hydride efficiency. acsgcipr.org This method is broadly applicable for introducing a wide array of alkyl and aryl-alkyl substituents. organic-chemistry.org

Table 1: Representative Reductive Amination Reactions This table illustrates potential transformations of the pyridin-3-amine moiety based on established reductive amination protocols.

| Carbonyl Compound | Reducing Agent | Potential Product Structure |

|---|---|---|

| Acetone | Sodium triacetoxyborohydride (STAB) | N-isopropyl-6-(cyclohexylsulfonyl)pyridin-3-amine |

| Benzaldehyde | Sodium cyanoborohydride (NaBH₃CN) | N-benzyl-6-(cyclohexylsulfonyl)pyridin-3-amine |

| Cyclohexanone | H₂/Pd-C | N-cyclohexyl-6-(cyclohexylsulfonyl)pyridin-3-amine |

| Formaldehyde | Formic Acid (Eschweiler-Clarke reaction) | N,N-dimethyl-6-(cyclohexylsulfonyl)pyridin-3-amine |

Diazotization: As a primary aromatic amine, the pyridin-3-amine group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. byjus.com This process converts the amino group into a diazonium salt (-N₂⁺). Pyridine-based diazonium salts are highly valuable synthetic intermediates. They can be subjected to a variety of subsequent reactions, known as Sandmeyer or related transformations, to introduce a wide range of substituents in place of the original amino group, including halides (-F, -Cl, -Br, -I), hydroxyl (-OH), and cyano (-CN) groups. nih.gov The diazotization of weakly basic heterocyclic amines often requires strongly acidic media to ensure the reaction proceeds efficiently. researchgate.net

Synthesis of Analogues and Libraries for Structure-Activity Relationship Studies

The synthesis of analogues and chemical libraries based on the this compound scaffold is a critical step in drug discovery and materials science for conducting structure-activity relationship (SAR) studies. The goal of SAR is to systematically modify the structure of a lead compound to identify which chemical groups are responsible for its biological activity and to optimize properties such as potency and selectivity. nih.gov

The strategic derivatization of the core structure can be achieved at several points:

Modification of the Pyridin-3-amine Group: As detailed in the previous section, the amino group is an ideal point for diversification. Acylation and reductive amination can be used in parallel synthesis schemes to rapidly generate large libraries of amides and secondary/tertiary amines, respectively. researchgate.net

Substitution on the Pyridine Ring: Introducing additional substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule.

Modification of the Cyclohexyl Group: The cyclohexyl ring can be replaced with other cyclic or acyclic aliphatic groups, or aromatic rings, to probe the impact of lipophilicity and shape on activity.

Alteration of the Sulfonyl Linker: The sulfonyl group can be replaced with other linkers, such as an amide, ether, or a direct bond, to evaluate the importance of this specific linkage.

In medicinal chemistry, pyridine heterocycles are considered privileged scaffolds due to their ability to form key interactions with biological targets. rsc.orgnih.gov Research on related pyridine-based compounds, such as inhibitors of NADPH Oxidase 2, demonstrates how systematic modifications to a core pyrrolo[2,3-b]pyridine structure can lead to optimized inhibitors. nih.gov The generation of such focused libraries allows researchers to build a comprehensive understanding of the SAR, guiding the design of more effective molecules. nih.govrsc.org

Table 2: Strategy for Analogue Library Synthesis This table outlines potential diversification points on the this compound scaffold for SAR studies.

| Modification Point | Synthetic Strategy | Example of Introduced Group | Purpose of Modification |

|---|---|---|---|

| Pyridin-3-amine (R¹) | Acylation | -NHC(O)CH₃ | Introduce H-bond acceptors; vary polarity. |

| Pyridin-3-amine (R¹) | Reductive Amination | -NHCH₂Ph | Introduce bulky/aromatic groups; vary basicity. |

| Cyclohexyl Group (R²) | Synthesis from alternative sulfonyl chlorides | Phenyl, Isopropyl, Morpholinyl | Modulate lipophilicity, solubility, and steric bulk. |

| Pyridine Ring (R³) | Synthesis from substituted pyridine precursors | -Cl, -CH₃, -OCH₃ | Alter electronic properties and metabolic stability. |

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the chemical transformations involving this compound is fundamental to optimizing reaction conditions and predicting outcomes.

The reductive amination process proceeds in two main stages. wikipedia.org First, the nucleophilic amine attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions). In the second stage, the imine is reduced by a hydride agent or catalytic hydrogenation to yield the final amine product. wikipedia.org The reaction is typically performed under mildly acidic conditions, which are sufficient to catalyze imine formation without significantly reducing the starting carbonyl compound.

The mechanism of diazotization begins with the formation of the nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid in the presence of a stronger acid. byjus.com The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the final diazonium ion (Ar-N⁺≡N). byjus.com

For more complex transformations, such as multicomponent reactions or heterocyclizations used to build analogues, computational methods like Density Functional Theory (DFT) are often employed. nih.gov These calculations can map out the entire reaction pathway, identify transition states, and determine activation barriers for each step. For example, in the synthesis of certain complex pyridines, DFT studies have shown that the rate-limiting step can be the final cyclization to form the dihydropyridine (B1217469) ring. nih.gov Such mechanistic insights are invaluable for rationalizing observed product distributions and for designing more efficient synthetic routes.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Evaluation of the Pyridine (B92270) Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, is widely regarded as a "privileged structure" in the field of medicinal chemistry. nih.govresearchgate.net This designation stems from its consistent presence in a diverse array of FDA-approved drugs and biologically active natural products. researchgate.netnih.gov As an isostere of benzene, the pyridine scaffold provides a foundational framework for molecules that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov

The significance of the pyridine moiety is demonstrated by its incorporation into thousands of existing drug molecules. researchgate.net Its derivatives have shown extensive biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory effects. nih.govmdpi.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological targets like enzyme active sites and receptors. nih.gov The scaffold's aromatic nature also allows for favorable π-π stacking interactions. Furthermore, the pyridine ring can be readily functionalized at multiple positions, enabling chemists to systematically modify its properties to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov This versatility makes the pyridine core, as found in 6-(cyclohexylsulfonyl)pyridin-3-amine, an attractive starting point for the design of novel therapeutic agents. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For compounds based on the this compound scaffold, these investigations involve systematically modifying different parts of the molecule—the pyridine core, the sulfonyl linker, the cyclohexyl group, and the amine substituent—to map their contributions to potency and selectivity.

The biological activity of aminopyridine sulfone derivatives can be profoundly influenced by the nature and position of various substituents. Research on related scaffolds has shown that even minor chemical modifications can lead to significant changes in potency.

For instance, in a series of aminopyridine inhibitors of Phosphatidylinositol 4-kinase (PI4K), the position of a sulfonylphenyl group was critical. A regioisomer with a 3-sulfonylphenyl moiety demonstrated significantly regained potency compared to its 4-sulfonylphenyl counterpart. acs.org This highlights the importance of the substituent's vector and its orientation within the target's binding pocket. Further exploration showed that replacing the sulfone (-SO2-) with a chiral sulfoxide (B87167) (-SO-) could lead to an improvement in inhibitory activity, suggesting that the specific geometry and electronic properties of the sulfur-based linker are key determinants of interaction strength. acs.org

In more general studies of pyridine derivatives, the addition of groups capable of hydrogen bonding, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amine (-NH2) groups, has been found to enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms can sometimes lead to lower biological activity. nih.gov The cyclohexyl group in this compound provides a bulky, lipophilic moiety that can engage in hydrophobic interactions within a binding site. Modifications to this ring, such as adding polar substituents, could be explored to balance lipophilicity and potency.

The following table illustrates SAR data from a study on related aminopyridine-based PI4K inhibitors, demonstrating the impact of modifying the sulfonylphenyl and related groups on biological activity.

| Compound | Modification from Parent Structure | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Analog 1 (4-sulfonylphenyl) | - | PvPI4K | 0.050 | acs.org |

| Analog 2 (3-sulfonylphenyl) | Isomeric shift of sulfonyl group | PvPI4K | 0.031 | acs.org |

| Analog 3 (3-sulfinylphenyl) | Sulfone (-SO2-) replaced with Sulfoxide (-SO-) | PvPI4K | 0.0050 | acs.org |

A pharmacophore is the specific three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. frontiersin.orgresearchgate.net Identifying these pharmacophoric elements is a critical step in drug design. For the this compound scaffold, the key features likely include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers. frontiersin.org

Based on related inhibitor classes, a hypothetical pharmacophore model for this scaffold can be proposed:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the two oxygen atoms of the sulfonyl group are prime candidates for accepting hydrogen bonds from amino acid residues in a target protein.

Hydrogen Bond Donor: The primary amine at the 3-position of the pyridine ring is a crucial hydrogen bond donor. Studies on similar scaffolds have often found that this amine or a related hydrogen-bond-donating motif is essential for activity. nih.gov

Hydrophobic Region: The non-polar cyclohexyl ring provides a significant hydrophobic feature. This group is likely to occupy a hydrophobic pocket within the target's binding site, contributing to binding affinity through the hydrophobic effect.

Aromatic Center: The pyridine ring itself can participate in aromatic interactions, such as π-π stacking or cation-π interactions, with complementary residues like phenylalanine, tyrosine, or tryptophan.

The spatial relationship between these elements—the distance and angles between the amine donor, the sulfonyl acceptors, and the hydrophobic cyclohexyl group—defines the pharmacophore and is critical for precise recognition and binding to a biological target.

The aminopyridine sulfone scaffold has proven to be a versatile template for developing inhibitors against several important classes of enzymes and receptors. The specific SAR often depends on the topology and characteristics of the target's active site.

Protein Kinases: This is one of the most prominent target classes for aminopyridine and aminopyrimidine-based inhibitors. nih.gov Kinases play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. The aminopyridine core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in nearly all human kinases. nih.gov SAR studies in this context focus on modifying substituents that project into different pockets of the ATP-binding site. For example, derivatives have been developed as inhibitors of c-Jun N-terminal kinases (JNK), TYK2, Phosphatidylinositol 4-kinase (PI4K), and mTOR. nih.govnih.govacs.orgnih.gov Selectivity among different kinases is a major challenge, and fine-tuning substituents is the primary strategy to achieve it. nih.gov

Phosphodiesterases (PDEs): These enzymes are responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP). Substituted aminopyridines have been developed as potent and selective inhibitors of PDE4, an important target for inflammatory diseases. nih.gov

Other Enzymes: The versatility of the scaffold is further demonstrated by its application in developing inhibitors for other enzyme classes, such as the glyoxylate (B1226380) shunt enzymes in bacteria and viral enzymes like HIV-1 reverse transcriptase. nih.govnih.gov

Ion Channels: In some cases, related sulfone and sulfonamide structures have been optimized as antagonists for ion channels, such as the Transient Receptor Potential Vanilloid-4 (TRPV4). nih.gov

Lead Optimization and Molecular Design Principles

Lead optimization is the iterative process of modifying a biologically active compound (a "lead") to improve its properties, turning it into a viable drug candidate. This involves enhancing potency, improving selectivity, and optimizing pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion).

For a lead compound based on the this compound scaffold, several strategies can be employed to boost its effectiveness and reduce off-target effects.

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), it can be used to guide the design of more potent and selective inhibitors. nih.gov For example, in the optimization of a 4-aminopyridine (B3432731) inhibitor of TYK2 kinase, structure-based design was used to introduce modifications that created better interactions within the active site. This led to the discovery of a (1R,2R)-2-fluorocyclopropylamide group that significantly improved both TYK2 potency and selectivity against the highly related JAK1 and JAK2 kinases. nih.gov

Modifying Lipophilicity and Polarity: The balance between a molecule's lipophilicity (its "greasiness") and polarity is crucial for both target binding and drug-like properties. The cyclohexyl group in this compound makes the molecule quite lipophilic. While this can be good for binding in hydrophobic pockets, excessive lipophilicity can lead to poor solubility and non-specific binding. Optimization strategies might involve replacing the cyclohexyl with smaller or more polar cyclic systems or introducing polar groups to fine-tune this property.

Blocking Metabolic Liabilities: A lead compound may be rapidly metabolized in the body, leading to a short duration of action. Medicinal chemists often identify these "metabolic hot spots" and modify the structure to block the metabolic pathways. For example, replacing a metabolically susceptible phenol (B47542) group with a more stable bioisostere is a common optimization tactic. youtube.com

Improving Ligand Efficiency: This metric relates the binding energy of a compound to its size (number of heavy atoms). A key optimization goal is to identify the minimal pharmacophore—the smallest possible structure that retains the necessary binding interactions. youtube.com This often involves "chopping off" non-essential parts of the molecule to create smaller, more efficient, and potentially more specific compounds. youtube.com

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The pyridine scaffold is a cornerstone in the development of therapeutic agents, with numerous approved drugs featuring this heterocyclic core. nih.govnih.gov The incorporation of a sulfonyl group, such as a cyclohexylsulfonyl moiety, can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for its pharmacokinetic profile and interaction with biological targets. frontiersin.org The 3-amino group on the pyridine ring provides a key vector for chemical modification and can play a crucial role in binding to target proteins. nih.gov

General principles of medicinal chemistry and drug design, such as structural simplification and fragment-based drug design (FBDD), are widely applied to optimize lead compounds. Structural simplification aims to reduce molecular complexity to improve properties like synthetic accessibility and metabolic stability, while retaining or enhancing biological activity. nih.gov FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent and selective inhibitors. nih.gov

However, the application of these specific design strategies to this compound has not been detailed in the accessible scientific literature. Structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical structure relates to biological activity, require the synthesis and biological evaluation of a series of related analogs. Such studies for this specific compound have not been published.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific medicinal chemistry profile of this compound and its potential as a scaffold for drug discovery. Without such dedicated studies, any discussion on its SAR or the application of specific design concepts remains speculative.

Biological Activity and Molecular Mechanisms of Action

Identification and Validation of Molecular Targets

The foundational step in characterizing the pharmacological profile of 6-(Cyclohexylsulfonyl)pyridin-3-amine involves the identification and validation of its molecular targets. This process is crucial for understanding its mechanism of action and predicting its potential therapeutic effects and off-target activities.

Enzyme Inhibition Profiles and Kinetics

Currently, there is a notable lack of publicly available scientific literature detailing the specific enzyme inhibition profiles and kinetics for this compound. While the broader class of sulfonamide-containing compounds is known to interact with a variety of enzymes, often through competitive inhibition, specific data for this particular molecule, including IC50 or Ki values against a panel of kinases or other enzymes, has not been reported in the reviewed literature.

Interactive Data Table: Enzyme Inhibition Profile of this compound

| Target Enzyme | IC50 (nM) | Ki (nM) | Type of Inhibition |

|---|

Receptor Binding Affinity and Selectivity Profiling

Similar to the enzyme inhibition data, specific receptor binding affinity and selectivity profiles for this compound are not available in the current body of scientific literature. The aminopyridine scaffold is a common feature in molecules targeting various receptors, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. However, without experimental data, the binding affinity (Kd) and selectivity of this compound for any particular receptor remain undetermined.

Interactive Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Kd in nM) | Selectivity Profile |

|---|

Elucidation of Intracellular and Biochemical Pathway Modulation

The downstream consequences of a compound's interaction with its molecular targets are the modulation of intracellular and biochemical pathways. Research into various pyridine (B92270) derivatives suggests that they can influence signaling cascades critical for cell proliferation, survival, and inflammation. For instance, some aminopyridine-based compounds have been investigated as inhibitors of protein kinases, which are key regulators of numerous signaling pathways. However, specific studies detailing how this compound modulates any particular intracellular pathway are currently absent from the scientific record.

Investigation of Compound-Induced Cellular Responses

The ultimate biological effect of a compound is observed through its induced cellular responses. These can range from changes in cell morphology and proliferation to the induction of apoptosis or modification of cellular functions. While related chemical structures have been evaluated for their effects on various cell lines, there is no specific published research that describes the cellular responses induced by this compound.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Target Interactions

There is no specific information available in the public research domain regarding molecular docking studies performed on 6-(Cyclohexylsulfonyl)pyridin-3-amine.

Specific predictions of the preferred binding poses and conformations of this compound within any biological target are not documented in available scientific literature.

An analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or cation-π interactions, for this compound with a specific target protein has not been reported in the accessible literature.

Binding Free Energy Calculations and Affinity Predictions

No studies detailing binding free energy calculations or affinity predictions for this compound with any biological receptor were found in the public domain.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

There are no published QSAR or QSPR models where this compound is included in the dataset, which would allow for the prediction of its biological activity or physicochemical properties based on its structure.

Preclinical Pharmacological Assessment Methodologies

Development and Application of In Vitro Biological Assays

The initial assessment of 6-(Cyclohexylsulfonyl)pyridin-3-amine's biological activity is conducted using in vitro methods, which are experiments performed outside of a living organism, typically in a controlled environment like a test tube or petri dish. wuxiapptec.comyoutube.com The development of these assays is tailored to the compound's suspected mechanism of action or therapeutic target. The primary goal is to determine if the compound elicits a desired biological response and to understand its potency and selectivity.

Key applications of in vitro assays in this context include:

Target Engagement and Potency: Assays are designed to measure the direct interaction of the compound with its intended molecular target, such as an enzyme or a receptor. Techniques like enzyme inhibition assays or receptor binding assays quantify the concentration at which the compound produces a significant effect. youtube.com

Cellular Activity: Cell-based assays are used to confirm that the compound's activity at the molecular level translates to a functional effect in a cellular context. This could involve using cancer cell lines to assess cytotoxic activity or specialized cells to measure a specific physiological response. youtube.com

Selectivity Profiling: The compound is tested against a panel of related and unrelated biological targets to assess its specificity. High selectivity is a desirable characteristic as it can reduce the potential for off-target effects.

The development process for these assays is systematic, involving optimization of conditions to ensure the results are reproducible and relevant.

Table 1: Overview of Common In Vitro Biological Assays

| Assay Type | Principle | Information Gained | Example Application for this compound |

|---|---|---|---|

| Enzyme Inhibition Assay | Measures the ability of a compound to reduce the activity of a specific enzyme. | Potency (e.g., IC50), mechanism of inhibition. | Determining if the compound inhibits a target kinase involved in a disease pathway. |

| Receptor Binding Assay | Quantifies the affinity of a compound for a specific receptor using radiolabeled or fluorescent ligands. | Binding affinity (e.g., Ki), selectivity. | Assessing the compound's ability to bind to a G-protein coupled receptor. |

| Cell Viability/Cytotoxicity Assay | Evaluates the effect of a compound on cell health, proliferation, or death. | Efficacy against cancer cells (e.g., GI50), general toxicity. | Testing for anti-proliferative effects on specific human cancer cell lines. youtube.com |

| Reporter Gene Assay | Measures the effect of a compound on the expression of a specific gene linked to a measurable reporter signal. | Functional activity on a signaling pathway. | Evaluating the compound's impact on a transcription factor's activity. |

Design and Implementation ofIn VivoPreclinical Efficacy Models (Focus on methodological frameworks)

Following promising in vitro results, the evaluation of this compound would proceed to in vivo studies, which are conducted in whole, living organisms, most often animal models. youtube.comamsbiopharma.com The primary objective of these preclinical efficacy models is to determine if the compound's biological activity observed in vitro translates into a therapeutic effect in a complex biological system that simulates a human disease.

The methodological framework for designing these studies is critical for generating reliable and translatable data. Key components of this framework include:

Selection of Animal Model: The choice of species (commonly mice or rats) and specific strain is based on its physiological and genetic relevance to the human disease being studied. patsnap.comadmescope.com The model should appropriately mimic the pathology and progression of the target condition.

Establishment of Disease Model: The disease state is induced in the animals in a controlled and reproducible manner. This could involve genetic modification, surgical procedures, or the administration of a disease-inducing agent.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Initial in vivo studies are often designed to establish a relationship between the compound's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics). amsbiopharma.comnih.gov This helps in understanding the exposure levels required for efficacy.

Definition of Efficacy Endpoints: Clear, measurable endpoints are established before the study begins. These can include survival rates, tumor size reduction, behavioral changes, or specific biomarkers that indicate a therapeutic response.

Table 2: Methodological Framework for In Vivo Efficacy Studies

| Study Design Component | Description | Key Considerations |

|---|---|---|

| Hypothesis | A clear, testable statement about the expected therapeutic effect of the compound. | Based on in vitro data and the proposed mechanism of action. |

| Animal Model Selection | Choice of species and disease induction method. | Relevance to human disease, ethical considerations, reproducibility. |

| Group Allocation | Random assignment of animals to treatment groups (vehicle control, active compound, positive control). | Blinding of investigators, adequate group sizes for statistical power. |

| Endpoint Measurement | The primary and secondary outcomes used to assess efficacy. | Objective, quantifiable, and clinically relevant markers of disease. |

| Data Analysis Plan | Pre-specified statistical methods to be used for analyzing the results. | Appropriate statistical tests, handling of outliers, significance levels. |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Principles in Preclinical Research (Focus on methodologies, not specific numerical data)

Understanding the principles of pharmacokinetics (PK) and pharmacodynamics (PD) is fundamental in preclinical research. amsbiopharma.com PK describes what the body does to the compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). amsbiopharma.compatsnap.com PD, on the other hand, describes what the compound does to the body, which is its biological and therapeutic effect. amsbiopharma.com

The central principle of PK/PD modeling is to establish a quantitative relationship between the exposure to a compound and the observed pharmacological response. amsbiopharma.comnih.gov This relationship is crucial for predicting how the compound will behave in humans and for optimizing dosing strategies. amsbiopharma.com Methodologies in this area focus on designing robust studies that can fully characterize the time course of both the drug concentration and its effect, allowing for the development of mathematical models that link the two. nih.gov

Early in the drug discovery process, a panel of in vitro ADME assays is used to predict the pharmacokinetic properties of compounds like this compound. wuxiapptec.comnih.gov These rapid, high-throughput screens help to identify candidates with favorable drug-like properties and filter out those with potential liabilities, such as poor absorption or high metabolic instability. patsnap.com

Key methodologies include:

Permeability Assessment: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are used to predict a compound's absorption across the intestinal wall. nih.govtheraindx.comaleralabs.com PAMPA provides a measure of passive diffusion, while the Caco-2 model, which uses a human colon carcinoma cell line, can also assess active transport and efflux mechanisms. nih.govaleralabs.com

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood is determined using techniques like equilibrium dialysis or ultrafiltration. This is important because only the unbound (free) fraction of a drug is typically able to interact with its target and exert a pharmacological effect. theraindx.com

Solubility and Dissolution: The solubility of a compound in aqueous and physiological buffers is measured to predict its dissolution in the gastrointestinal tract, a critical first step for oral absorption.

Table 3: Common In Vitro ADME Assessment Methodologies

| ADME Parameter | Methodology | Principle |

|---|---|---|

| Absorption | Caco-2 Permeability Assay | Measures the rate of compound transport across a monolayer of Caco-2 cells, mimicking the intestinal epithelium. aleralabs.com |

| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Assesses passive permeability across an artificial lipid membrane. theraindx.comaleralabs.com |

| Distribution | Plasma Protein Binding Assay | Separates and quantifies the bound and unbound fractions of a compound in plasma, often using equilibrium dialysis. theraindx.com |

| Metabolism | Microsomal Stability Assay | Incubates the compound with liver microsomes to determine its rate of metabolic degradation by key enzymes. aleralabs.compatsnap.com |

| Metabolism | Hepatocyte Stability Assay | Uses intact liver cells to provide a more comprehensive assessment of Phase I and Phase II metabolism. aleralabs.compatsnap.com |

In VitroMetabolic Stability and Metabolite Identification Methodologies

Metabolic stability is a critical parameter that influences a compound's half-life and oral bioavailability. patsnap.comresearchgate.net In vitro assays are used to assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, which are primarily located in the liver. patsnap.comcreative-diagnostics.com

The primary methodologies involve incubating the test compound with a biological matrix that contains these enzymes. patsnap.com Common systems include:

Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a majority of Phase I metabolic reactions. patsnap.comcreative-diagnostics.com

Hepatocytes: Using whole liver cells provides a more complete picture of metabolism, as it includes both Phase I and Phase II (conjugation) metabolic pathways. patsnap.comcreative-diagnostics.com

During the incubation, samples are taken at various time points, and the disappearance of the parent compound is monitored using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netcreative-diagnostics.com This allows for the calculation of key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t1/2). patsnap.comresearchgate.net

Metabolite identification is performed in parallel to understand the metabolic pathways. creative-diagnostics.com High-resolution mass spectrometry (HR-MS) is a vital tool that allows for the determination of the molecular weight and elemental composition of metabolites. researchgate.netbioivt.com By analyzing the fragmentation patterns of the metabolites in the mass spectrometer, scientists can propose their chemical structures. creative-diagnostics.combioivt.com This information is crucial for identifying potentially active or toxic metabolites. bioivt.com

To understand a compound's ADME characteristics in a living system, pharmacokinetic profiling is conducted in animal models. patsnap.comadmescope.com These studies provide essential data on how the compound is absorbed, distributed throughout the body, metabolized, and ultimately eliminated. admescope.com

A typical preclinical PK study involves the following methodological steps:

Compound Administration: The compound is administered to a small cohort of animals (e.g., rats or mice), often via both an intravenous (IV) and an oral (p.o.) route in separate groups. admescope.com The IV route serves as a baseline, representing 100% bioavailability.

Sample Collection: Blood samples are collected at a series of predetermined time points after dosing. admescope.com The collection schedule is designed to capture the absorption, distribution, and elimination phases of the compound's journey through the body.

Bioanalysis: The concentration of the compound in the collected plasma samples is quantified using a validated and sensitive analytical method, typically LC-MS/MS.

Data Analysis: The resulting plasma concentration-time data is analyzed using specialized software. admescope.com A non-compartmental analysis is commonly applied to calculate key PK parameters. admescope.com

Table 4: Key Pharmacokinetic Parameters from Preclinical Profiling

| Parameter | Abbreviation | Description |

|---|---|---|

| Maximum Concentration | Cmax | The highest observed concentration of the compound in the plasma. admescope.com |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached after administration. admescope.com |

| Area Under the Curve | AUC | The total exposure to the compound over time, calculated from the plasma concentration-time curve. admescope.com |

| Clearance | CL | The volume of plasma cleared of the compound per unit of time, indicating the efficiency of elimination. patsnap.com |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. patsnap.com |

| Half-life | t1/2 | The time required for the plasma concentration of the compound to decrease by half. patsnap.com |

| Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation unchanged, calculated by comparing the AUC from oral and IV administration. admescope.com |

Supramolecular Interactions and Self Assembly Properties

Analysis of Non-Covalent Interactions within Supramolecular Architectures

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies. For 6-(Cyclohexylsulfonyl)pyridin-3-amine, a combination of these weak forces is expected to lead to stable and ordered structures.

The presence of both hydrogen bond donors (the amine group) and acceptors (the sulfonyl group and the pyridine (B92270) nitrogen) suggests that hydrogen bonding will be a dominant feature in the supramolecular chemistry of this compound. The primary amine (-NH₂) group can participate in N-H···O and N-H···N hydrogen bonds.

In related aminopyridine structures, it has been observed that intermolecular N—H⋯N hydrogen bonds can link molecules into chains or dimers. nih.gov Similarly, sulfonate groups are known to interact with protonated pyrimidine rings through N—H⋯O hydrogen bonds, often forming cyclic motifs. nih.govnih.gov Based on these precedents, it is highly probable that this compound will form robust hydrogen-bonded networks. Common motifs could include catemeric chains or cyclic assemblies, leading to the formation of one-, two-, or even three-dimensional networks. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Potential Motif |

| Amine (N-H) | Sulfonyl (S=O) | Intermolecular N-H···O bonds forming chains or dimers |

| Amine (N-H) | Pyridine (N) | Intermolecular N-H···N bonds leading to linear or cyclic arrays |

This table is predictive and based on the functional groups present in the molecule.

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). nih.gov While specific studies on this compound as a host or guest are not reported, its structural features suggest potential in this area. The aminopyridine moiety could potentially bind to metal ions or other guest molecules through coordination or hydrogen bonding. Furthermore, self-assembled structures of this molecule could create cavities or channels capable of including smaller guest molecules. The principles of host-guest complexation are well-established for various macrocyclic hosts which can encapsulate guests based on size, shape, and chemical complementarity. supradrug.comresearchgate.net

Potential for Directed Self-Assembly and Molecular Recognition

The directional nature of the hydrogen bonds and the specific shape of the this compound molecule provide the basis for directed self-assembly. By understanding and controlling the non-covalent interactions, it is theoretically possible to guide the formation of specific supramolecular architectures with desired topologies and functionalities.

Molecular recognition, the specific binding of a substrate to a receptor, is a key aspect of supramolecular chemistry. The functional groups on this compound could allow for the selective recognition of other molecules. For instance, the hydrogen bonding sites could interact selectively with complementary functional groups on other molecules, leading to the formation of co-crystals or specific molecular complexes. The ability of related supramolecular assemblies to act as sensors for ions and small molecules highlights the potential of well-designed systems for molecular recognition applications. nih.gov

Future Perspectives in Research and Development

Exploration of Novel Therapeutic Applications for Pyridine (B92270) Sulfone Amine Derivatives

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, known for improving water solubility and offering versatile biological interactions. nih.gov When combined with sulfone or sulfonamide moieties, the resulting derivatives exhibit a wide spectrum of therapeutic potential, which is a primary focus of ongoing research.

Scientists are actively exploring the following applications for this class of compounds:

Antimicrobial and Antiviral Agents: Novel pyridine-based N-sulfonamides have been synthesized and evaluated for their antiviral and antimicrobial properties. acs.org Certain compounds have demonstrated significant activity against viruses such as HSV-1 and CBV4, and have shown higher potency against bacteria like Klebsiella pneumoniae than some existing sulfonamide drugs. acs.org The design of these molecules often involves reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles to create functionalized pyridine-based structures incorporating benzothiazole (B30560) and benzimidazole (B57391) moieties. acs.org

Enzyme Inhibition: The pyridine sulfone structure is a key feature in the design of enzyme inhibitors. For instance, 2-sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles that can selectively modify proteins. nih.govacs.org This reactivity allows for the development of covalent inhibitors that can target specific cysteine residues in enzymes, potentially inactivating them. acs.org This approach has been used to discover a selective covalent modifier of adenosine (B11128) deaminase (ADA), which attenuates its enzymatic activity and inhibits the proliferation of lymphocytic cells. nih.govacs.org Furthermore, derivatives have been investigated as inhibitors for enzymes like NADPH oxidase 2 (NOX2), which is implicated in neurodegenerative and cardiovascular diseases. nih.gov

Antimalarial and Anti-HBV Potential: Researchers have designed and synthesized libraries of pyridine derivatives bearing sulfonamide fragments to screen for new antimalarial drugs. mdpi.com By targeting enzymes like falcipain-2, specific compounds have shown good in vitro antimalarial activity against Plasmodium falciparum. mdpi.com Similarly, novel pyridine-pyrazole-sulfonate compounds have been developed and evaluated for their potential as anti-Hepatitis B Virus (HBV) agents. rsc.org Studies have shown that these derivatives can inhibit HBV gene expression and viral DNA replication, with some compounds demonstrating potent inhibitory activity. rsc.org

| Therapeutic Area | Target/Mechanism | Example Derivative Class | Key Findings | Citation |

|---|---|---|---|---|

| Antiviral | Inhibition of viral replication (e.g., HSV-1, CBV4) | Pyridine-based N-sulfonamides | Compounds 15c and 15d showed over 50% viral reduction. | acs.org |

| Antimicrobial | Inhibition of bacterial growth (e.g., K. pneumonia) | p-tolyl pyridone derivatives | Showed higher potency than the standard drug sulfadiazine. | acs.org |

| Enzyme Inhibition | Covalent modification of cysteine residues (e.g., in ADA) | 2-Sulfonyl Pyridines | Selectively pyridylates C75 of ADA, interfering with its function. | nih.gov |

| Antimalarial | Inhibition of parasitic enzymes (e.g., falcipain-2) | nih.govresearchgate.netnumberanalytics.comTriazolo[4,3-a]pyridine Sulfonamides | Identified compounds with good in vitro activity (IC50 = 2.24 µM). | mdpi.com |

| Anti-HBV | Inhibition of HBV DNA replication and gene expression | Pyridine-pyrazole-sulfonate derivatives | Compound 19d showed potent inhibitory activity (IC50 = 9.19 µM). | rsc.org |

Advancements in Chemical Synthesis and Characterization Methodologies

The synthesis of functionalized pyridine derivatives is a dynamic field of chemical research. Traditional condensation strategies are continually being refined, and new methodologies are emerging that offer improved efficiency, yield, and access to novel structures. researchgate.netnih.gov

Key advancements include:

Novel Catalytic Systems: The development of new catalysts is pivotal for modern pyridine synthesis.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools for creating functionalized pyridines. numberanalytics.comnih.gov Researchers are also exploring the use of other metals like copper and iron in catalytic processes. bcrcp.ac.in

Photocatalysis and Electrocatalysis: These emerging techniques offer mild reaction conditions and high selectivity for pyridine synthesis, often proceeding through radical-mediated pathways. numberanalytics.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), enhances the sustainability of pyridine synthesis by allowing for catalyst recycling and easier product separation. nih.govnumberanalytics.com

Multi-component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. This approach is increasingly used for the synthesis of pyridine derivatives, offering advantages in terms of atom economy and reduced waste. bcrcp.ac.in

Innovative Synthetic Routes: Researchers are developing new synthetic pathways to create pyridine sulfone derivatives. One such method involves a cooperative vinylogous anomeric-based oxidation to synthesize triarylpyridines bearing sulfonate and sulfonamide moieties. nih.gov Another approach utilizes the reaction of phenylsulfonylacetonitrile with α,β-unsaturated nitriles to produce polysubstituted pyridines. mdpi.com

Advanced Characterization: The structural confirmation of newly synthesized compounds relies on a suite of sophisticated analytical techniques. These include Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy to elucidate the molecular framework, and mass spectrometry to confirm molecular weight. nih.govresearchgate.net

Academic Contributions to the Patent Landscape for Related Chemical Entities

Academic research institutions play a crucial role in the discovery and development of new chemical entities that form the basis for future therapeutics. Their contributions are often captured in the patent landscape, particularly in competitive fields like kinase inhibition. Protein kinase inhibitors (PKIs) are a major class of drugs, with dozens approved by the USFDA, primarily for treating cancer and inflammatory diseases. nih.govnih.gov

Universities are significant contributors to the intellectual property surrounding novel kinase inhibitors, including those with pyridine-based scaffolds:

Stanford University: Has been active in patenting inhibitors for various kinases. Disclosures include compounds targeting Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease, cancer, and Crohn's disease. bioworld.com Other patents from Stanford researchers cover inhibitors of c-Jun-n-terminal kinase (JNK) and cyclin-dependent kinase 7 (CDK7), which are relevant to proliferative diseases, neurodegenerative disorders, and inflammatory conditions. stanford.edu

Xiamen University and Brandeis University: Have collaborated on patents for novel protein kinase inhibitors, highlighting the collaborative nature of academic research in this field. google.com

The involvement of academic institutions in patenting these foundational discoveries is critical. It not only protects the intellectual property generated from publicly and privately funded research but also facilitates the translation of these discoveries into clinical candidates through partnerships with the pharmaceutical industry. The development of pyridyl sulfinates and sulfones as reagents in palladium-catalyzed coupling reactions, a collaboration between academia and industry, has led to methods now widely adopted in medicinal chemistry and reflected in the patent literature. acs.org

| Institution | Technology Area | Therapeutic Target(s) | Potential Applications | Citation |

|---|---|---|---|---|

| Stanford University | Leucine-rich repeat kinase 2 (LRRK2) inhibitors | LRRK2 | Parkinson's disease, Alzheimer's disease, cancer, Crohn's disease | bioworld.com |

| Stanford University | c-Jun-n-terminal kinase (JNK) inhibitors | JNK | Proliferative diseases, neurodegenerative diseases, metabolic disorders | stanford.edu |

| Stanford University | Cyclin-dependent kinase 7 (CDK7) inhibitors | CDK7 | Cancer and other proliferative diseases | stanford.edu |

| Xiamen University / Brandeis University | Novel protein kinase inhibitors | Various protein kinases | Antineoplastic agents, particularly for leukemia | google.com |

Q & A

Q. How can researchers optimize the synthesis of 6-(Cyclohexylsulfonyl)pyridin-3-amine to improve yield and purity?

Methodological Answer:

- Employ factorial design (e.g., full or fractional factorial experiments) to systematically evaluate variables like temperature, solvent polarity, and reaction time. This minimizes experimental runs while identifying critical parameters .

- Use reaction path search methods (e.g., quantum chemical calculations) to predict energy barriers and intermediates, enabling targeted optimization of sulfonation and cyclohexylation steps .

- Validate purity via HPLC or GC-MS , referencing retention times and fragmentation patterns against standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C): Assign peaks using DEPT and COSY to confirm pyridine ring substitution and cyclohexyl group integration .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₁H₁₆N₂O₂S) via exact mass matching .

- FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. Monitor fractions via TLC .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data to enhance crystal purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., pyridine C-2/C-4 positions) prone to nucleophilic attack .

- Simulate transition states using software like Gaussian or ORCA to estimate activation energies for sulfonyl group displacement .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- Apply iterative hypothesis testing : Compare experimental NMR shifts with computed chemical shifts (via tools like ACD/Labs or ChemDraw) to validate assignments .

- Use X-ray diffraction to resolve ambiguities in regiochemistry or hydrogen bonding, then cross-reference with spectroscopic data .

Q. What methodologies enable structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Synthesize analogs (e.g., varying sulfonyl substituents) and evaluate bioactivity (e.g., enzyme inhibition assays). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends .

- Conduct molecular docking to predict binding modes with target proteins (e.g., kinases), guiding rational design .

Q. How can heterogeneous reaction conditions improve scalability for this compound?

Methodological Answer:

- Test solid-supported catalysts (e.g., Pd/C for cross-coupling) to enhance recyclability and reduce metal contamination .

- Optimize membrane separation technologies (e.g., nanofiltration) for continuous purification, minimizing solvent waste .

Q. What mechanistic insights explain the stability of the sulfonyl group under acidic conditions?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies to probe proton transfer steps during sulfonate hydrolysis .

- Use in situ IR spectroscopy to monitor S=O bond cleavage rates under varying pH, correlating with computational intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.